molecular formula C15H14ClFN2O B4726085 2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide

Cat. No. B4726085
M. Wt: 292.73 g/mol
InChI Key: QYDKYEWLCXWDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide, also known as CFM-2, is a chemical compound that has been widely used in scientific research for its unique biological properties. CFM-2 is a potent inhibitor of the TRPA1 ion channel, which is involved in various physiological processes such as pain sensation, inflammation, and respiratory function.

Mechanism of Action

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide exerts its biological effects by binding to the cysteine residues in the N-terminal domain of TRPA1 channels. This binding leads to the inhibition of channel activation by various stimuli such as electrophilic compounds, temperature, and mechanical stress. This compound has been shown to be a selective inhibitor of TRPA1 channels, with no significant effects on other ion channels such as TRPV1 and TRPV4.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound inhibits the activation of TRPA1 channels by various stimuli such as allyl isothiocyanate (AITC), cinnamaldehyde, and hydrogen peroxide. This compound also reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in response to AITC and lipopolysaccharide (LPS) stimulation. In vivo, this compound has been shown to reduce pain sensation and inflammation in various animal models of nociception and inflammation.

Advantages and Limitations for Lab Experiments

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPA1 channels, which allows for the investigation of the specific role of TRPA1 channels in various physiological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. This compound also has a relatively short half-life, which can affect its pharmacokinetics and bioavailability in vivo.

Future Directions

For research on 2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide include the development of more potent and selective TRPA1 inhibitors, the investigation of the role of TRPA1 channels in other physiological processes such as metabolism and cardiovascular function, and the evaluation of the therapeutic potential of TRPA1 inhibitors in various disease states such as pain, inflammation, and respiratory disorders.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide has been extensively used in scientific research to investigate the role of TRPA1 ion channels in various physiological processes. TRPA1 channels are expressed in sensory neurons and are involved in the detection of noxious stimuli such as cold, heat, and chemical irritants. This compound has been shown to inhibit TRPA1 channels in a dose-dependent manner, leading to a reduction in pain sensation and inflammation. This compound has also been used to study the role of TRPA1 channels in respiratory function and airway hyperresponsiveness.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-9-6-10(2)18-14(7-9)19-15(20)8-11-12(16)4-3-5-13(11)17/h3-7H,8H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDKYEWLCXWDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)CC2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-N-(4,6-dimethyl-2-pyridinyl)acetamide

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